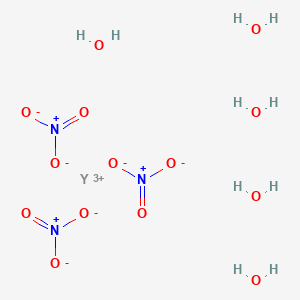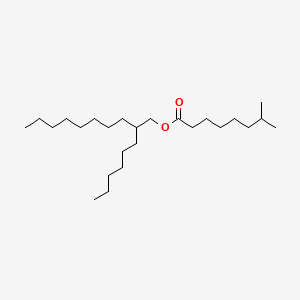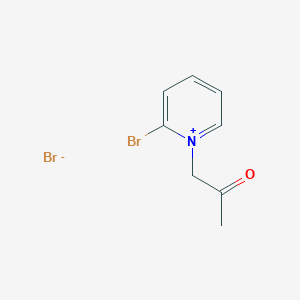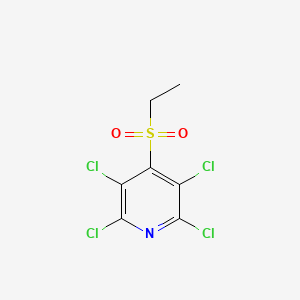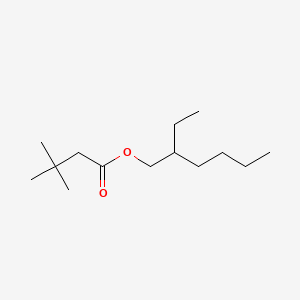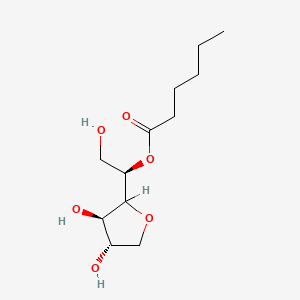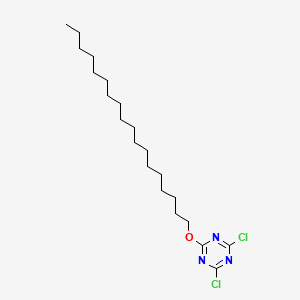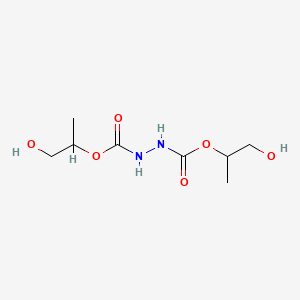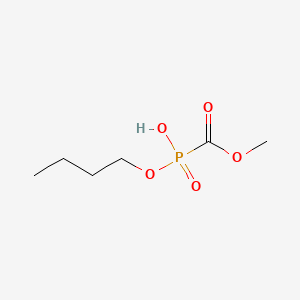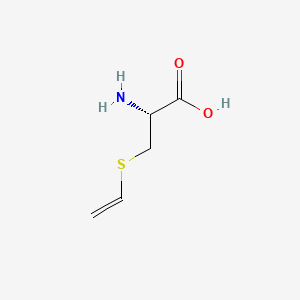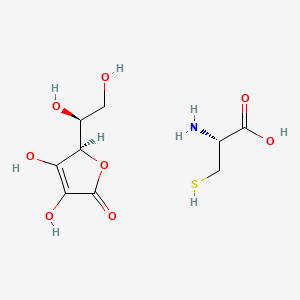
L-Cysteine L-ascorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine and L-ascorbic acid. L-cysteine is a sulfur-containing amino acid, while L-ascorbic acid is commonly known as vitamin C. This compound is known for its potent antioxidant properties, which are derived from both L-cysteine and L-ascorbic acid. It plays a significant role in various biological processes, including the maintenance of redox homeostasis and the protection of cells from oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-cysteine L-ascorbate typically involves the reaction of L-cysteine with L-ascorbic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the desired compound. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including fermentation and enzymatic processes. These methods are preferred over chemical synthesis due to their environmental friendliness and cost-effectiveness. For instance, L-cysteine can be produced through the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum . The produced L-cysteine is then reacted with L-ascorbic acid to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Cysteine L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or ferric ions. This reaction leads to the formation of disulfide bonds and dehydroascorbic acid.
Reduction: The compound can act as a reducing agent, reducing metal ions such as ferric ions to ferrous ions.
Substitution: this compound can undergo substitution reactions where the thiol group of L-cysteine reacts with electrophiles.
Major Products:
Oxidation Products: Disulfide bonds and dehydroascorbic acid.
Reduction Products: Reduced metal ions (e.g., ferrous ions).
Substitution Products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
L-Cysteine L-ascorbate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions and processes.
Biology: The compound is studied for its role in cellular redox homeostasis and its protective effects against oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of oxidative stress-related diseases and as a supplement to boost the immune system.
Industry: It is used in the food and cosmetic industries for its antioxidant properties, helping to preserve the quality and stability of products.
Mécanisme D'action
The mechanism of action of L-cysteine L-ascorbate involves its antioxidant properties. L-cysteine acts as a precursor to glutathione, a major intracellular antioxidant, while L-ascorbic acid directly scavenges reactive oxygen species. The compound also enhances the activity of antioxidant enzymes and supports the regeneration of other antioxidants such as vitamin E. The molecular targets include reactive oxygen species and various cellular components that are protected from oxidative damage.
Comparaison Avec Des Composés Similaires
L-Cysteine L-ascorbate is unique due to the combined antioxidant properties of L-cysteine and L-ascorbic acid. Similar compounds include:
N-acetyl L-cysteine: A derivative of L-cysteine with similar antioxidant properties.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in various applications.
Glutathione: A tripeptide containing L-cysteine that acts as a major intracellular antioxidant.
Compared to these compounds, this compound offers the combined benefits of both L-cysteine and L-ascorbic acid, making it a potent antioxidant with a broad range of applications.
Propriétés
Numéro CAS |
35412-64-7 |
|---|---|
Formule moléculaire |
C9H15NO8S |
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
Clé InChI |
HJOVGSYHDSFKNN-CACBPORGSA-N |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


